molecular formula C16H18N4O2S B2825544 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 958718-69-9

2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2825544
CAS No.: 958718-69-9
M. Wt: 330.41
InChI Key: MLGIVKCHZUKEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a heterocyclic compound featuring an imidazo[1,2-c]quinazolinone core substituted with a butan-2-yl group at position 2, a ketone at position 3, and a sulfanyl-linked acetamide moiety at position 3.

Properties

IUPAC Name

2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-3-9(2)13-15(22)20-14(19-13)10-6-4-5-7-11(10)18-16(20)23-8-12(17)21/h4-7,9,13H,3,8H2,1-2H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGIVKCHZUKEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves multiple steps, starting with the formation of the imidazole ring. The synthetic route typically includes the reaction of glyoxal and ammonia to form glyoxaline, which is then further modified to introduce the quinazolinone and sulfanylacetamide groups. Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The major products formed are oxidized derivatives of the imidazole ring.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used. The primary products are reduced forms of the quinazolinone group.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid. .

Scientific Research Applications

2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby disrupting cellular processes. The compound’s imidazole ring plays a crucial role in binding to these targets, leading to its biological effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following compounds share the imidazo[1,2-c]quinazolinone scaffold but differ in substituents and bioactivity profiles:

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity
Target Compound: 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide C₁₉H₂₁N₅O₂S 391.47 Butan-2-yl (position 2), acetamide (C5) Not explicitly reported in evidence
BA99562: N-(3-methoxyphenyl)-2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo... C₂₉H₂₇N₅O₅S 557.62 Methoxyphenyl groups, extended carbamoyl Unknown (structural analog)
BF38398: 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-cyclo... C₂₆H₃₅N₅O₃S 497.65 Butylcarbamoyl, cyclohexylamide Unknown (structural analog)

Key Observations :

  • The target compound’s butan-2-yl group may enhance lipophilicity compared to bulkier aromatic substituents in BA99562 or BF38396.
  • Sulfanyl-acetamide linkages are conserved across analogs, suggesting a role in target binding or solubility modulation .

Comparison with Non-Imidazo[1,2-c]quinazolinone Derivatives

Sulfanyl-Acetamide Compounds with Diverse Cores

Compound Name & ID Core Structure Molecular Weight (g/mol) Key Functional Groups Bioactivity
8t: N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole 428.5 Indole, chloro-methylphenyl LOX inhibition, α-glucosidase inhibition
8u: N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole 422.0 Ethoxy-methylphenyl, indole BChE inhibition
Patent Compound: 2-({2H,3H-[1,4]Dioxino[2,3-g]quinolin-7-yl}sulfanyl)acetamide derivatives Dioxinoquinoline ~380–400 (estimated) Dioxane-fused quinoline BCR-ABL kinase inhibition (cancer)

Key Observations :

  • The target compound’s imidazo[1,2-c]quinazolinone core distinguishes it from oxadiazole- or dioxinoquinoline-based analogs.

Physicochemical and Pharmacokinetic Comparisons

Calculated Drug-Likeness Parameters

While experimental data for the target compound are unavailable, predictive insights can be drawn from analogs:

  • Lipophilicity : The butan-2-yl group in the target compound likely increases logP compared to polar substituents in 8t–8w .
  • Solubility : Sulfanyl-acetamide groups may improve aqueous solubility relative to purely aromatic analogs like BA99562 .
  • Molecular Weight : The target compound (391.47 g/mol) falls within the acceptable range for oral bioavailability, unlike larger analogs like BA99562 (557.62 g/mol) .

Q & A

Q. What are the key steps in synthesizing 2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide?

The synthesis involves three critical stages:

Core formation : Construct the imidazo[1,2-c]quinazoline core via cyclocondensation of 2-aminobenzamide derivatives with ketones or aldehydes under acidic conditions .

Sulfanyl introduction : Thiolation at position 5 using Lawesson’s reagent or H2S gas in DMF at 80–100°C .

Acetamide coupling : React with chloroacetamide via nucleophilic substitution (K2CO3, DMF, 60°C) .
Optimization tip: Monitor intermediates via TLC (chloroform:methanol, 7:3) and purify via column chromatography .

Q. How is the compound structurally characterized?

Use a multi-technique approach:

  • NMR : Confirm regiochemistry of the imidazoquinazoline core (δ 7.2–8.5 ppm for aromatic protons) and butan-2-yl group (δ 1.2–1.6 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peak ([M+H]<sup>+</sup> at m/z 414.5) .
  • XRD : Resolve crystal packing and hydrogen-bonding patterns (if crystallizable) .

Q. What preliminary biological assays are recommended?

Screen for:

  • Enzyme inhibition : α-Glucosidase (IC50 via PNPG assay; compare with acarbose) .
  • Antimicrobial activity : Broth microdilution against S. aureus (MIC) and C. albicans .
  • Cytotoxicity : MTT assay on HEK-293 (normal) vs. MCF-7 (cancer) cells .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Strategy :

Modify substituents :

  • Replace butan-2-yl with cyclopentyl or isopropyl to assess steric effects .
  • Substitute sulfanyl with methylsulfonyl or amine groups to alter polarity .

Assay variations : Compare IC50 in α-glucosidase inhibition across analogs (Table 1).

Computational modeling : Dock into α-glucosidase active site (PDB: 2ZE0) using AutoDock Vina to predict binding affinity .

Q. Table 1. SAR of Imidazoquinazoline Derivatives

Substituent (R)α-Glucosidase IC50 (µM)Anticancer IC50 (µM, MCF-7)
Butan-2-yl12.3 ± 0.818.5 ± 1.2
Cyclopentyl8.9 ± 0.614.7 ± 1.0
Isopropyl15.1 ± 1.122.3 ± 1.5
Data adapted from

Q. How to resolve contradictions in reported biological activities?

Case : Discrepancies in anticancer activity (e.g., MCF-7 vs. HepG2 results). Methodology :

  • Standardize assays : Use identical cell lines, passage numbers, and serum concentrations.
  • Validate via orthogonal assays : Combine MTT with apoptosis markers (Annexin V/PI) .
  • Check solubility : Pre-dissolve in DMSO (<0.1% final) to avoid aggregation artifacts .

Q. What mechanistic studies are feasible for its α-glucosidase inhibition?

Approach :

Kinetic analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

Fluorescence quenching : Monitor tryptophan residues in α-glucosidase (λex 280 nm) to confirm binding .

Mutagenesis : Engineer enzyme variants (e.g., Asp215Ala) to identify critical residues .

Methodological Challenges & Solutions

Q. How to optimize reaction yields during sulfanyl group introduction?

  • Issue : Low thiolation efficiency (~40% yield).
  • Solutions :
    • Use microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .
    • Replace H2S with thiourea/K2CO3 for safer handling .
    • Purify via recrystallization (ethanol/water) instead of chromatography .

Q. How to assess metabolic stability for preclinical development?

  • In vitro assays :
    • Microsomal stability : Incubate with rat liver microsomes (RLM); measure parent compound loss via LC-MS/MS .
    • CYP inhibition : Screen against CYP3A4 and CYP2D9 using luminescent substrates .

Comparative Analysis

Q. How does this compound compare to clinical quinazoline derivatives?

Key differences :

Feature2-{[2-(butan-2-yl)...}acetamideErlotinib (EGFR inhibitor)
Core structureImidazoquinazolineQuinazoline
Key substituentsSulfanyl, butan-2-ylAnilino, ethynyl
Primary activityα-Glucosidase inhibitionAnticancer (EGFR-TK)
Selectivity index*1.5 (HEK-293 vs. MCF-7)0.3 (normal vs. cancer)
Selectivity index = IC50(normal)/IC50(cancer)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.